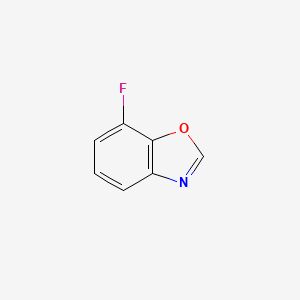

7-フルオロ-1,3-ベンゾオキサゾール

概要

説明

7-Fluoro-1,3-benzoxazole is a fluorinated derivative of benzoxazole, a heterocyclic aromatic compound. The incorporation of a fluorine atom at the 7th position enhances its chemical properties, making it a compound of interest in various scientific fields. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

7-Fluoro-1,3-benzoxazole derivatives have been investigated for their potential antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against Candida species, including Candida albicans and Candida glabrata. For instance, derivatives with specific structural modifications demonstrated minimal inhibitory concentrations (MIC) that were comparable to existing antifungal agents. The mechanism of action involves disrupting cellular membrane integrity and inhibiting ergosterol synthesis, crucial for fungal cell wall stability .

Anticancer Properties

The fluorine atom in 7-fluoro-1,3-benzoxazole enhances its bioactivity, making it a promising candidate for anticancer drug development. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The presence of fluorine is believed to improve binding affinity to biological targets, thereby enhancing therapeutic efficacy . For example, compounds derived from 7-fluoro-1,3-benzoxazole have shown IC50 values significantly lower than non-fluorinated counterparts in preclinical models .

Materials Science

Organic Electronics

In materials science, 7-fluoro-1,3-benzoxazole plays a role in the development of organic semiconductors and light-emitting diodes (LEDs). Fluorination improves the electro-optical properties of benzoxazole derivatives, leading to better performance in liquid crystal displays (LCDs) and other electronic devices. Research has shown that these compounds exhibit low melting points and good solubility, which are advantageous for creating high-performance electronic materials .

Organic Synthesis

Synthetic Intermediates

7-Fluoro-1,3-benzoxazole serves as a versatile intermediate in organic synthesis. It is employed in the construction of more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and cyclization processes. This compound's unique structure allows it to participate in diverse synthetic pathways, making it valuable for researchers aiming to develop new chemical entities .

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of benzoxazole derivatives against clinical isolates of Candida, several compounds derived from 7-fluoro-1,3-benzoxazole were tested. The results indicated that certain derivatives exhibited significant antifungal activity with MIC values as low as 16 µg/mL against resistant strains. These findings suggest the potential of these compounds as alternatives to existing antifungal therapies .

Case Study 2: Anticancer Activity

A series of fluorinated benzoxazole compounds were evaluated for their anticancer properties using various human cancer cell lines. The results demonstrated that compounds with fluorine at the 7-position showed enhanced cytotoxic effects compared to their non-fluorinated analogs. Notably, one derivative achieved an IC50 value of less than 0.1 nM against certain cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Summary Table of Applications

| Field | Application | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Candida species; MIC as low as 16 µg/mL |

| Anticancer Properties | IC50 < 0.1 nM in certain cancer cell lines | |

| Materials Science | Organic Electronics | Improved electro-optical properties for LCD applications |

| Organic Synthesis | Synthetic Intermediates | Versatile building block for complex heterocycles |

作用機序

Target of Action

7-Fluoro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions .

生化学分析

Biochemical Properties

7-Fluoro-1,3-benzoxazole, like other benzoxazoles, can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazole, have shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in cancer pathology . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Temporal Effects in Laboratory Settings

Benzoxazoles have been synthesized and evaluated for their pharmacological activities from 2016 to 2023 .

Dosage Effects in Animal Models

Animal models are often used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Subcellular Localization

Fluorescent proteins are commonly used to determine the subcellular localization of a protein of interest .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with fluorinated aldehydes or ketones under acidic conditions. For instance, the reaction of 2-aminophenol with 7-fluorobenzaldehyde in the presence of an acid catalyst can yield 7-Fluoro-1,3-benzoxazole .

Industrial Production Methods: Industrial production methods often utilize catalytic systems to enhance yield and efficiency. Nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed. For example, the use of a magnetic solid acid nanocatalyst has been reported to achieve high yields under reflux conditions .

化学反応の分析

Types of Reactions: 7-Fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide and catalysts such as FeCl3 are used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like potassium fluoride in the presence of crown ethers can facilitate substitution reactions

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

類似化合物との比較

Benzoxazole: The parent compound without the fluorine atom.

Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.

Benzimidazole: Contains a nitrogen atom in place of oxygen.

Uniqueness: 7-Fluoro-1,3-benzoxazole stands out due to the presence of the fluorine atom, which imparts unique properties such as increased thermal stability, enhanced biological activity, and improved electro-optical characteristics. These properties make it more effective in various applications compared to its non-fluorinated counterparts .

生物活性

Overview

7-Fluoro-1,3-benzoxazole is a fluorinated derivative of benzoxazole, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial, antifungal, and anticancer agent. The incorporation of a fluorine atom enhances its chemical properties, contributing to its efficacy in various biological applications.

The molecular formula for 7-Fluoro-1,3-benzoxazole is , with a molecular weight of 139.11 g/mol. The structural characteristics of this compound allow for significant interaction with biological targets due to the presence of the benzoxazole core.

The biological activity of 7-Fluoro-1,3-benzoxazole can be attributed to several mechanisms:

- Antimicrobial and Antifungal Activity : Studies have shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, 7-Fluoro-1,3-benzoxazole has demonstrated effectiveness against various strains of Candida, with minimum inhibitory concentrations (MIC) indicating potent antifungal activity without cytotoxic effects on mammalian cells .

- Anticancer Properties : The compound interacts with key metabolic pathways and cellular processes involved in cancer pathology. Its derivatives have been shown to inhibit cell growth in various cancer cell lines, including breast and colon cancer models .

Biological Activity Data

The following table summarizes the biological activities associated with 7-Fluoro-1,3-benzoxazole and its derivatives:

Case Studies and Research Findings

- Antifungal Efficacy : In vitro studies revealed that certain benzoxazole derivatives exhibit potent antifungal activity against resistant strains of Candida. For example, derivative 5i showed significant activity against C. glabrata, indicating the potential for developing new antifungal agents .

- Anticancer Activity : Research has demonstrated that fluorinated benzoxazoles can enhance cytotoxicity against cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and disruption of tubulin polymerization . A notable study showed that compounds with fluorine substituents exhibited increased potency against leukemia cell lines compared to non-fluorinated counterparts.

- Safety Profile : The safety profile of 7-Fluoro-1,3-benzoxazole is promising, as it has been shown to possess low cytotoxicity towards normal mammalian cells while maintaining efficacy against various pathogens and cancer cells .

特性

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。